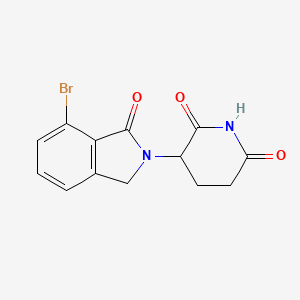

3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves multiple steps. One common synthetic route includes the reaction of benzoyl chloride with N-bromo-1-oxoisoindolin-2-methylene-2-carbonyl intermediate . The reaction conditions typically involve the use of solvents like dichloromethane (DCM) and catalysts such as triethylamine (TEA) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOMe in methanol or KOtBu in DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Cancer Therapeutics

One of the most prominent applications of 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is its role as an analog of lenalidomide, a drug used to treat multiple myeloma and certain types of lymphoma. Research indicates that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Specifically, it has shown efficacy against:

- Non-small cell lung cancer (NSCLC)

- Triple-negative breast cancer (TNBC)

- Melanoma

- Acute myelogenous leukemia (AML) .

PROTAC Research

The compound is also being investigated for its utility in PROTAC technology, which leverages the cellular ubiquitin-proteasome system to target and degrade specific proteins involved in disease processes. The brominated isoindolinone structure allows it to recruit the cereblon (CRBN) protein, facilitating the degradation of target proteins linked to cancer progression . This application is particularly relevant for developing targeted therapies that can overcome drug resistance.

Mechanistic Studies

Studies have shown that this compound can modulate the activity of transcription factors such as IKAROS Family Zinc Finger proteins (IKZF1, IKZF2). These proteins are crucial in regulating immune responses and hematopoiesis. By influencing these pathways, the compound may contribute to treating hematological malignancies .

Case Studies and Experimental Findings

Mecanismo De Acción

The mechanism of action of 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its role as a lenalidomide analog. It can modulate the immune system and inhibit angiogenesis, which is the formation of new blood vessels . The compound targets specific proteins for degradation through the ubiquitin-proteasome pathway, leading to the inhibition of cancer cell growth .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Uniqueness

3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific bromine substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .

Actividad Biológica

3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a compound with significant pharmaceutical potential, is characterized by its unique molecular structure and biological properties. This compound has garnered attention for its applications in drug development, particularly as a modulator in various biological pathways.

- Molecular Formula : C13H11BrN2O3

- Molecular Weight : 323.14 g/mol

- CAS Registry Number : 2229976-08-1

The compound functions primarily as an inhibitor of specific protein interactions, influencing cellular pathways associated with cancer and autoimmune diseases. Its structural similarity to lenalidomide suggests that it may engage with the cereblon (CRBN) E3 ubiquitin ligase complex, facilitating targeted protein degradation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. It induces apoptosis and cell cycle arrest, making it a potential candidate for cancer therapy.

- Immunomodulatory Effects : The compound has been noted for its ability to modulate immune responses, which may be beneficial in treating autoimmune disorders.

- Neuroprotective Properties : Preliminary research suggests that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action of this compound:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antitumor Mechanism : A study published in Journal of Medicinal Chemistry demonstrated that the compound binds to CRBN, leading to the degradation of specific oncoproteins involved in tumor growth. This mechanism was confirmed through mass spectrometry and Western blot analyses.

- Immunomodulatory Effects : Research conducted by Immunology Letters indicated that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines in a murine model of autoimmune disease, suggesting a pathway for therapeutic intervention.

- Neuroprotective Studies : An investigation published in Neuroscience Letters reported that pretreatment with the compound significantly reduced apoptosis markers in SH-SY5Y cells exposed to oxidative stress, highlighting its potential for neuroprotective applications.

Propiedades

IUPAC Name |

3-(4-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWTUUBOXDYLNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.